3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a combination of pyridazine, pyrrolidine, and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization to introduce the oxazolidinone ring.
Pyridazine Intermediate Synthesis: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Pyrrolidine Intermediate Synthesis: The pyrrolidine ring is often prepared via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.
Coupling Reaction: The pyridazine and pyrrolidine intermediates are coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Oxazolidinone Formation: The final step involves the cyclization of the coupled intermediate with an isocyanate or carbamate to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxazolidinone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be performed on the halomethyl linker or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrrolidine moieties may bind to active sites, while the oxazolidinone ring can participate in hydrogen bonding or other interactions that stabilize the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and overall structure.
Pyridazine Derivatives: Compounds such as 3,6-dimethylpyridazine have similar core structures but lack the additional functional groups present in the target compound.
Oxazolidinone Derivatives: Compounds like linezolid, an antibiotic, share the oxazolidinone ring but have different substituents and biological activities.
Uniqueness
The uniqueness of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H26N4O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H26N4O4/c1-18(2,3)14-4-5-15(20-19-14)26-12-13-6-7-21(10-13)16(23)11-22-8-9-25-17(22)24/h4-5,13H,6-12H2,1-3H3 |
InChI Key |
JPIYOEZANXGWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CN3CCOC3=O |
Origin of Product |
United States |
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